Product packaging for 8-Bromonaphtho[2,1-b]thiophene(Cat. No.:)

8-Bromonaphtho[2,1-b]thiophene

Cat. No.: B371168
M. Wt: 263.15g/mol
InChI Key: GJVRDITZBHSRAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromonaphtho[2,1-b]thiophene is a brominated, sulfur-containing polycyclic aromatic hydrocarbon that serves as a versatile building block in organic synthesis and materials science . The naphthothiophene scaffold is a linear fused system that provides a rigid, aromatic structure with significant research value. The bromine atom at the 8-position offers a reactive handle for further functionalization via cross-coupling reactions, allowing researchers to create a diverse library of complex derivatives for various applications . This compound is primarily used as a key intermediate in the development of advanced organic materials. Thiophene-fused aromatic systems are of great interest in organic electronics due to their electron-rich nature, structural rigidity, and fully fused π-conjugation, which are desirable properties for p-type organic semiconductors, molecular conductors, and light-emitting materials . The incorporation of a bromine atom facilitates the construction of larger π-conjugated systems through metal-catalyzed couplings, which can be applied in the fabrication of organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and other optoelectronic devices . In pharmaceutical and agrochemical research, the naphthothiophene core is a privileged structure found in compounds with a wide range of biological activities . While the specific activity of this compound is dependent on its final derivatives, related structures have demonstrated notable antimicrobial, antioxidant, and anticancer properties . Researchers utilize this brominated derivative to synthesize novel molecules for screening against various disease targets, leveraging the scaffold's ability to interact with biological systems . Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7BrS B371168 8-Bromonaphtho[2,1-b]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7BrS

Molecular Weight

263.15g/mol

IUPAC Name

8-bromobenzo[e][1]benzothiole

InChI

InChI=1S/C12H7BrS/c13-9-3-1-8-2-4-12-10(5-6-14-12)11(8)7-9/h1-7H

InChI Key

GJVRDITZBHSRAF-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CC3=C2C=CS3)Br

Canonical SMILES

C1=CC(=CC2=C1C=CC3=C2C=CS3)Br

Origin of Product

United States

Synthetic Methodologies for 8 Bromonaphtho 2,1 B Thiophene and Its Derivatives

Established Synthetic Pathways to the Naphthothiophene Core

The construction of the fundamental naphthothiophene skeleton is the initial challenge in synthesizing its derivatives. Several established pathways are utilized, with the Bradsher cyclization being a prominent example.

Bradsher Cyclization Strategies for Naphthothiophene Synthesis

The Bradsher cyclization is a widely employed method for synthesizing polycyclic aromatic compounds, including the naphthothiophene scaffold. chemrxiv.orgresearchgate.net This acid-catalyzed cyclodehydration reaction typically involves a diarylmethane-type precursor containing a carbonyl group. researchgate.net For naphthothiophenes, the synthesis of the necessary Bradsher substrate often requires multiple steps and can involve harsh reaction conditions. chemrxiv.orgresearchgate.net

Historically, agents like polyphosphoric acid were used for the cyclization step. chemrxiv.org More contemporary approaches favor the use of more manageable reagents like BF3 etherate. chemrxiv.org An improved, multigram synthesis for 3-bromonaphtho[2,3-b]thiophene, a related isomer, utilizes a copper-catalyzed cross-coupling reaction to prepare the Bradsher substrate in three steps from commercial materials, thereby minimizing the need for extensive redox reactions. chemrxiv.orgresearchgate.net

Precursor Type Cyclization Agent Product Reference
2-Arylmethyl benzaldehydesBF3·OEt2Polycyclic aromatic systems researchgate.net
Substituted benzyl-thiophene derivativePoly-phosphoric acid / BF3 etherateNaphthothiophene chemrxiv.org

Serendipitous Formation Mechanisms in Related Naphthothiophene Systems

While targeted synthesis is the primary route to naphthothiophenes, the serendipitous discovery of reaction pathways can occasionally lead to new synthetic insights. In related sulfur chemistry, for instance, the unexpected photolytic formation of thiosulfoxide has been observed. nih.gov This reaction involves the irradiation-dependent formation of a thiosulfoxide from a disulfide, which can then donate a sulfur atom to a nucleophile. nih.gov Although this specific discovery does not directly lead to the formation of a naphthothiophene core, it highlights the complex and sometimes unexpected reactivity of sulfur-containing compounds that can inform the development of new synthetic strategies. nih.gov

One-Pot Synthetic Routes to Naphtho[2,3-b]thiophene (B1219671) Derivatives

To improve efficiency and yield, one-pot synthetic routes have been developed for naphthothiophene isomers. A concise and efficient one-pot synthesis of 2-substituted-naphtho[2,3-b]thiophene-4,9-diones has been achieved starting from 2-bromo-1,4-naphthoquinone and various alkynes. acs.orgnih.gov This protocol is valued for its simplicity, good tolerance of various functional groups, and reliance on commercially available starting materials under relatively mild conditions. acs.orgnih.gov

The reaction proceeds through several key steps:

Formation of 2-(R-ethynyl)-1,4-naphthoquinones from the starting materials. acs.orgnih.gov

Transformation with sodium thiosulfate (B1220275) (Na₂S₂O₃) via C–H sulfuration. acs.orgnih.gov

Formation of an aromatic Bunte salt. acs.orgnih.gov

Subsequent air oxidation and a 5-endo-dig cyclization to yield the final product. acs.orgnih.gov

Another one-pot method involves a DABCO-catalyzed three-component reaction of 1,4-naphthoquinone (B94277) derivatives, α,β-unsaturated ketones, and hydrated sodium sulfide (B99878) to generate naphtho[2,3-b]thiophene-4,9-diones in good yields. researchgate.net

Targeted Bromination and Regioselective Synthesis of Bromo-Naphthothiophenes

Once the naphthothiophene core is synthesized, the introduction of a bromine atom at a specific position is required. This can be achieved either by direct bromination of the parent heterocycle or by incorporating the bromine atom into a precursor before the cyclization step.

Direct Bromination Protocols for Naphtho[2,1-b]thiophene (B14763065)

The direct bromination of thiophene (B33073) and its fused derivatives is a common method for halogenation. Standard brominating agents include elemental bromine and N-bromosuccinimide (NBS). google.com For simple alkylthiophenes, bromination can be performed using a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), where the degree of bromination (mono- or di-bromination) is controlled by the stoichiometry of the reagents. google.com

In the case of the related benzothiophene (B83047) system, lithiation followed by quenching with an electrophilic bromine source is an effective strategy. For example, 2-bromobenzo[b]thiophene (B1329661) can be synthesized by treating benzo[b]thiophene with n-butyllithium at -70 °C, followed by the addition of NBS. chemicalbook.com Another method involves using sodium 2,2,6,6-tetramethylpiperidide for lithiation and 1,1,2,2-tetrabromoethane (B165195) as the bromine source, which provides the 2-bromo derivative in high yield. chemicalbook.com The regioselectivity of these reactions is critical, as the electronic properties of the benzothiophene ring direct substitution primarily to the C2 or C3 position. icsr.in

Precursor-Based Synthesis and Functionalization of 2-Bromonaphtho[2,1-b]thiophene

To achieve regioselectivity that may be difficult to control via direct bromination, a strategy involving the synthesis and functionalization of a pre-brominated precursor is often employed. This approach is particularly useful for introducing substituents at positions that are not electronically favored for electrophilic attack on the parent ring system.

Improved Multi-Gram Synthesis of 3-Bromonaphtho[2,3-b]thiophene

The synthesis of 3-Bromonaphtho[2,3-b]thiophene has been significantly improved to allow for multi-gram scale production, moving away from harsher traditional methods. chemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.net A key advancement in this synthesis is the utilization of a copper-catalyzed cross-coupling reaction to prepare the Bradsher cyclization substrate. chemrxiv.orgchemrxiv.orgresearchgate.net This approach effectively minimizes the number of redox reactions and avoids the harsh conditions typically associated with the synthesis of naphtho[2,3-b]thiophene and its derivatives. chemrxiv.orgchemrxiv.orgresearchgate.net

The improved three-step synthesis starts from commercially available materials, making it a more efficient and practical route for obtaining this key intermediate. chemrxiv.orgchemrxiv.orgresearchgate.net This method represents a significant improvement over earlier syntheses which often provided very low yields. The resulting 3-bromonaphtho[2,3-b]thiophene can be further functionalized through techniques such as lithium-halogen exchange, opening pathways to a variety of derivatives. chemrxiv.orgresearchgate.netresearchgate.net

StepReaction TypeKey ReagentsScaleAdvantage
1 Copper-Catalyzed Cross-CouplingCopper CatalystMulti-gramAvoids harsh conditions, minimizes redox reactions. chemrxiv.orgchemrxiv.orgresearchgate.net
2 Bradsher Cyclization-Multi-gramEfficient formation of the naphthothiophene core. chemrxiv.orgchemrxiv.orgresearchgate.net
3 Bromination-Multi-gramIntroduction of the bromine atom at the 3-position.

Advanced Coupling Reactions for Naphthothiophene Functionalization

Cross-coupling reactions are pivotal in the derivatization of the naphthothiophene core, allowing for the introduction of a wide range of functional groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the C-C bond formation in the derivatization of bromonaphthothiophenes. nih.govsemanticscholar.org These reactions typically involve the coupling of the brominated naphthothiophene with various organoboron reagents in the presence of a palladium catalyst and a base. nih.govsemanticscholar.org A common catalytic system for such transformations is Palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand like SPhos, which can achieve high yields with low catalyst loading. nih.govsemanticscholar.org This methodology is tolerant of a wide range of functional groups on the coupling partners, enabling the synthesis of a diverse library of substituted naphthothiophene derivatives. nih.gov

ReactionCatalyst SystemCoupling PartnersKey Advantage
Suzuki-MiyauraPd(OAc)₂ / SPhosBromothiophene & Arylboronic acidHigh yield, functional group tolerance. nih.govsemanticscholar.org

Copper-catalyzed cross-coupling reactions offer a cost-effective alternative to palladium-based systems for the functionalization of brominated naphthothiophenes. chemrxiv.orgrsc.orgnih.gov These reactions are particularly useful for C-N and C-S bond formations. For instance, the Ullmann condensation, a copper-catalyzed reaction, can be employed to couple bromonaphthothiophenes with amines or thiols. The synthesis of benzo[b]thiophene-fused imidazopyridines has been achieved through a tandem copper-catalyzed cross-coupling reaction where potassium sulfide (K₂S) acts as the sulfur source, leading to the formation of two C-S bonds. researchgate.net

Reaction TypeCatalystReactantsProduct Type
C-S CouplingCopper(I)2-(2-bromophenyl)imidazo[1,2-a]pyridines, K₂SBenzo[b]thiophene-fused imidazopyridines researchgate.net
C-C CouplingCopper(I)Bromoalkynes, Organozinc reagentsInternal alkynes nih.gov

An efficient and scalable synthesis of N,N'-unsubstituted naphtho[2,3-b:6,7-b']dithiophene-4,5,9,10-tetracarboxylic diimide (NDTI) has been developed, which serves as a precursor for a range of N-substituted derivatives. nih.govresearchgate.net The derivatization of this unsubstituted NDTI is achieved through N-alkylation and N-arylation reactions. nih.govresearchgate.net The Mitsunobu reaction is utilized for the N-alkylation, while copper-catalyzed coupling reactions with phenyl boronic acids are employed for N-arylation, providing access to a variety of N-alkyl and N-phenyl substituted NDTI derivatives. nih.gov These methods are advantageous for their scalability and the wide range of derivatives that can be synthesized. nih.gov

ReactionMethodReagentsProduct
N-AlkylationMitsunobu ReactionAlcohol, Triphenylphosphine, Diethyl azodicarboxylateN-alkyl-NDTI nih.gov
N-ArylationCopper-Catalyzed CouplingPhenyl boronic acid, Copper catalystN-phenyl-NDTI nih.gov

Derivatization Strategies via Heteroatom Annulation

The fusion of additional heterocyclic rings to the naphthothiophene scaffold is a key strategy for creating novel and complex molecular architectures.

Oxadiazole-containing naphthothiophene derivatives have been synthesized as potent bioactive molecules. nih.gov The synthesis of 5-(naphtho[2,1-b]thiophen-2-yl)-3-(prop-1-en-2-yl)-2,3-dihydro-1,3,4-oxadiazoles is achieved through a one-pot reaction involving Schiff bases derived from naphtho[2,1-b]thiophene-2-carbohydrazide and various aromatic aldehydes, which are then cyclized using acetic anhydride. researchgate.net Another approach involves the synthesis of oxadiazole-substituted naphtho[2,3-b]thiophene-4,9-diones. nih.gov These syntheses highlight the versatility of the naphthothiophene core in constructing complex, fused heterocyclic systems.

Starting MaterialKey IntermediateCyclization ReagentFinal Product
Naphtho[2,1-b]thiophene-2-carbohydrazide researchgate.netSchiff BaseAcetic Anhydride5-(naphtho[2,1-b]thiophen-2-yl)-3-(prop-1-en-2-yl)-2,3-dihydro-1,3,4-oxadiazole researchgate.net
Naphtho[2,3-b]thiophene-4,9-dione derivative--Oxadiazole-substituted naphtho[2,3-b]thiophene-4,9-dione nih.gov

Cyclocondensation Approaches in Naphthothiophene Derivative Synthesis

Cyclocondensation reactions are a cornerstone in heterocyclic chemistry, providing powerful tools for the construction of aromatic ring systems from acyclic or simpler cyclic precursors. In the context of naphthothiophene synthesis, these methods typically involve the formation of the thiophene ring through the reaction of a naphthalene-based starting material with a sulfur-containing reagent, leading to the fused bicyclic system. Several classical and modern cyclocondensation strategies can be adapted for the synthesis of naphtho[2,1-b]thiophene and its derivatives.

One prominent strategy involves the Fiesselmann thiophene synthesis , which traditionally uses α,β-acetylenic esters and thioglycolic acid derivatives to produce 3-hydroxy-2-thiophenecarboxylic acids. wikipedia.org This methodology can be extended to create fused thiophene systems. For instance, a variation starting from a cyclic β-ketoester and thioglycolic acid can yield fused thiophenes. wikipedia.org The reaction proceeds through a series of base-catalyzed conjugate additions, followed by cyclization and dehydration to form the aromatic thiophene ring.

Another versatile method is the Gewald aminothiophene synthesis . This multi-component reaction typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield a poly-substituted 2-aminothiophene. organic-chemistry.orgwikipedia.org The mechanism begins with a Knoevenagel condensation, followed by the addition of sulfur, cyclization, and tautomerization. wikipedia.org This reaction is particularly useful for creating highly functionalized thiophenes which can then be further modified. For the synthesis of naphthothiophenes, a tetralone (a bicyclic ketone) could serve as the ketone component, leading to a tetrahydro-benzo[b]thiophene, which can be subsequently aromatized.

The Paal-Knorr thiophene synthesis offers a direct route to thiophenes from 1,4-dicarbonyl compounds using a sulfur source like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. wikipedia.orgorganic-chemistry.org While this is a fundamental method for simple thiophenes, its application to naphthothiophene synthesis would require a suitably substituted naphthalene (B1677914) precursor bearing a 1,4-dicarbonyl moiety. The reaction is believed to proceed through the conversion of the diketone to a thione, followed by cyclization and dehydration.

Friedel-Crafts cyclization is another powerful tool for annulating a thiophene ring onto an aromatic system. An intramolecular Friedel-Crafts acylation or alkylation can be employed to form the fused ring system. For example, a (naphthalenylthio)acetic acid derivative can be cyclized under acidic conditions to yield a naphtho[2,1-b]thiophen-1(2H)-one, which can then be reduced and aromatized. Such cycliacylation reactions have been shown to be effective in producing polycyclic thiophenes, including benzo[b]thiophenes fused to medium-sized N-heterocycles. semanticscholar.orgresearchgate.net

Finally, electrophilic cyclization of appropriately substituted alkynes provides a mild and efficient route to halogenated benzothiophenes and related systems. nih.govnih.gov For instance, the reaction of o-(1-alkynyl)thioanisoles with electrophilic halogen sources like I₂, ICl, or NBS can lead to 3-halobenzo[b]thiophenes. nih.govsemanticscholar.org This strategy could be directly applied to naphthalene analogues, where an ortho-alkynyl naphthalenyl sulfide undergoes electrophile-mediated cyclization to produce a halogenated naphthothiophene derivative directly.

MethodologyKey PrecursorsSulfur SourceTypical ConditionsProduct Type
Fiesselmann Synthesisα,β-Acetylenic esters and Naphthalene-based thiolsThioglycolic acid derivativeBase-catalyzed (e.g., NaOEt)Hydroxy-naphthothiophene carboxylates
Gewald SynthesisTetralones, α-cyanoestersElemental Sulfur (S₈)Base (e.g., morpholine, triethylamine)Amino-tetrahydronaphthothiophenes
Paal-Knorr SynthesisNaphthalene-1,4-dicarbonylsP₄S₁₀, Lawesson's reagentHeatingSubstituted naphthothiophenes
Friedel-Crafts Cyclization(Naphthalenylthio)alkanoic acidsInternal (from precursor)Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., PPA)Naphthothiophenones
Electrophilic Cyclizationortho-Alkynyl naphthalenyl sulfidesInternal (from precursor)Electrophile (e.g., I₂, NBS)Halo-naphthothiophenes

Intramolecular C-H Insertion Reactions in Related Chalcogen-Containing Systems

The direct functionalization of carbon-hydrogen (C-H) bonds represents a major advance in synthetic chemistry, offering more atom- and step-economical routes to complex molecules. Intramolecular C-H insertion reactions, often catalyzed by transition metals like rhodium and palladium, provide a powerful strategy for the synthesis of cyclic and polycyclic systems. In the context of chalcogen-containing heterocycles, these reactions can be used to construct fused ring systems, including those related to the naphthothiophene core.

Rhodium(II) catalysts are particularly effective in promoting intramolecular C-H insertion reactions of diazo compounds. For example, rhodium-catalyzed intramolecular C-H insertion of α-aryl-α-diazo ketones is an efficient method for synthesizing α-aryl cyclopentanones. organic-chemistry.org This methodology can be conceptually extended to sulfur-containing systems. The synthesis of thienofuranones has been achieved through a key step involving an intramolecular 1,5-carbenoid C-H insertion adjacent to a sulfur atom. This demonstrates the feasibility of forming a new ring by functionalizing a C-H bond on a carbon adjacent to the sulfur in a thiophene ring.

Palladium-catalyzed C-H activation and functionalization have also emerged as a versatile tool for the synthesis of fused heterocycles. Direct arylation, which involves the coupling of a C-H bond with an aryl halide, can be performed intramolecularly to construct fused aromatic systems. For instance, palladium catalysis can be used to functionalize the C-H bonds at the β-position of thiophenes, which are typically less reactive than the α-positions. rsc.org This is achieved through a 1,4-palladium migration mechanism, which can activate otherwise unreactive C-H bonds. This type of strategy could be envisioned for the synthesis of naphthothiophenes from appropriately substituted phenyl-thiophene precursors. The direct C-H arylation of thiophenes using a phosphine-free bis(alkoxo)palladium complex has also been shown to be efficient, tolerating a variety of functional groups. organic-chemistry.orgorganic-chemistry.org

The synthesis of polycyclic aromatic compounds containing thiophenes has been accomplished via an iron-catalyzed oxidative cyclization. thieme-connect.de This reaction involves the formation of a C-C bond between two aromatic rings through a formal C-H/C-H coupling. While not a classic insertion of a single reactive species (like a carbene or nitrene), it falls under the broader umbrella of C-H activation/functionalization and serves the same purpose of ring annulation.

These C-H functionalization approaches are at the forefront of modern synthetic chemistry and offer significant potential for the construction of complex molecules like 8-Bromonaphtho[2,1-b]thiophene and its derivatives, often with higher efficiency and selectivity than traditional methods.

MethodologyCatalyst/ReagentReactive IntermediateKey TransformationApplicable Systems
Rh-Catalyzed C-H InsertionDirhodium(II) complexes (e.g., Rh₂(OAc)₄)Metallo-carbeneInsertion of a carbene into a C-H bondDiazo-substituted thiophenes
Pd-Catalyzed Intramolecular Direct ArylationPalladium complexes (e.g., Pd(OAc)₂)PalladacycleIntramolecular coupling of a C-H bond and an aryl halideHaloaryl-substituted thiophenes
Pd-Catalyzed C-H Activation/MigrationPalladium complexesOrganopalladium speciesActivation of a remote C-H bond via catalyst migration2-(2-Bromoaryl)thiophenes
Fe-Catalyzed Oxidative CyclizationIron(III) chloride (FeCl₃)Radical cationIntramolecular oxidative C-H/C-H couplingBi-aryl thiophene precursors

Reactivity and Mechanistic Investigations of 8 Bromonaphtho 2,1 B Thiophene

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Ring System

The thiophene ring within the naphtho[2,1-b]thiophene (B14763065) scaffold demonstrates distinct reactivity towards both electrophilic and nucleophilic substitution, which is significantly different from that of its benzene (B151609) analogues.

Electrophilic Substitution: The thiophene ring is generally more reactive towards electrophiles than benzene due to the ability of the sulfur atom to stabilize the cationic intermediate (Wheland intermediate). uoanbar.edu.iq In fused systems like naphthothiophenes, electrophilic attack typically occurs at the available α- or β-positions of the thiophene ring or at activated positions on the naphthalene (B1677914) core. For instance, in the related 2,3-dimethylnaphtho[1,2-b]thiophene isomer, electrophilic bromination and acetylation are directed to the 5-position on the naphthalene ring, influenced by the electron-donating methyl groups. evitachem.com The introduction of a bromine atom, as in 8-bromonaphtho[2,1-b]thiophene, deactivates the ring to which it is attached, making substitution on the unsubstituted rings more likely.

Nucleophilic Substitution: Thiophene systems are notably more susceptible to nucleophilic substitution than corresponding benzene compounds, a reactivity that is further enhanced by the presence of electron-withdrawing groups. uoanbar.edu.iq The sulfur atom can stabilize the Meisenheimer-like intermediate through the involvement of its d-orbitals. uoanbar.edu.iq While the bromo substituent on the naphthalene ring can undergo nucleophilic attack under forcing conditions or with metal catalysis, the thiophene ring itself can also be a site for such reactions. Modern methods, such as base-catalyzed halogen transfer, have enabled the nucleophilic C-H etherification of heteroarenes, where a halothiophene can serve as a halogen source to activate a substrate for nucleophilic attack. nih.gov Another mechanism, electrophile-induced nucleophilic substitution (EINS), involves the activation of the ring by a Lewis acid, which facilitates the attack of a nucleophile. mdpi.com

Oxidation Pathways and Functional Group Transformations in Naphthothiophenes

The sulfur atom in the naphthothiophene system is susceptible to oxidation, and the bromo substituent provides a handle for a wide range of functional group transformations, primarily through cross-coupling reactions.

Oxidation Pathways: The thiophene sulfur can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. This transformation is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). researchgate.net For example, the oxidation of phenanthro[9,10-b]thiophene (B185703) with m-CPBA yields a sulfone which can undergo further reactions. researchgate.net The resulting sulfoxides and sulfones have altered electronic properties and can be used as intermediates in further synthetic steps, such as Diels-Alder reactions. researchgate.net

Functional Group Transformations: The bromine atom in this compound is a versatile functional group. It serves as a key precursor for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. These transformations are fundamental in modifying the electronic and structural properties of the molecule. For example, the introduction of nitrogen-containing groups into the related 1,4-naphthoquinone (B94277) scaffold can significantly amplify biological activity. researchgate.net

Photoreactivity and Photoisomerization Processes in Naphtho-Thiophene Benzylamines

Naphthothiophene derivatives, particularly those derived from stilbene-like precursors, exhibit significant photoreactivity. The primary photochemical processes involve photoisomerization and photocyclization, which can be harnessed for the synthesis of complex fused systems. researchgate.netnih.govnih.gov

Research into styryl-thiophene benzylamines has shown that these molecules undergo an efficient photochemical transformation to produce naphthothiophene amines. mdpi.comnih.gov The process typically begins with the UV irradiation of a trans-isomer of a styryl-thiophene, leading to a trans-cis (E-Z) photoisomerization. researchgate.net The resulting cis-isomer can then undergo an intramolecular electrocyclization reaction, forming a dihydronaphthothiophene intermediate. Subsequent oxidation, often spontaneous in the presence of air, leads to the aromatized naphthothiophene product. researchgate.net This photochemical route is an effective method for synthesizing functionalized naphthothiophene systems. nih.gov For example, preparative irradiations of various styryl-thiophene benzylamines have yielded the corresponding naphthothiophene amines in good yields (65-78%). nih.gov

Similarly, a naphthothiophene-2-carboxanilide bearing a leaving group at the C-3 position undergoes efficient electrocyclic ring closure and subsequent expulsion of the leaving group upon direct photolysis. researchgate.net This reaction proceeds through the triplet excited state and can be sensitized by thioxanthone. researchgate.net

Intramolecular Cyclization and Rearrangement Mechanisms in Polycyclic Systems

Intramolecular cyclization is a powerful strategy for constructing the fused ring system of naphthothiophenes and related polycyclic compounds. Concurrently, rearrangement reactions can occur under certain conditions, sometimes leading to unexpected skeletal structures.

Intramolecular Cyclization: Palladium-catalyzed intramolecular cyclization is a key method for forming fused heterocyclic systems. For instance, ortho-bromodiarylamines in the benzo[b]thiophene series can be cyclized to form tetracyclic indolo[3,2-b]benzo[b]thiophenes. core.ac.uk The reactivity in these cyclizations is dependent on the electronic nature of the rings; cyclization onto the electron-rich thiophene ring is more facile than onto a benzene ring. core.ac.uk The Bradsher reaction, an acid-catalyzed cyclodehydration, is another classic method used to access the naphthothiophene core. researchgate.netchemrxiv.org More modern approaches include Brønsted acid-catalyzed intramolecular cyclization of arylaminoazulenes to form fused quinolones. mdpi.com

Rearrangement Mechanisms: The thiophene ring in polycyclic systems can undergo skeletal rearrangements. In complex systems like thia-norhexaphyrin, oxidation can trigger a C–S bond cleavage, initiating a cascade of rearrangements to form novel π-conjugated products. sci-hub.se On a more fundamental level, theoretical studies on thiophene dissociation show that processes like H-atom migration are key steps leading to fragmentation and rearrangement. wiley.com Undesired rearrangements can also complicate synthetic routes; for example, the lithiation of 3-bromonaphtho[2,3-b]thiophene can lead to dimerization or other rearranged products if the reaction conditions are not carefully controlled. researchgate.net

Comparative Reactivity Studies with Structural Isomers and Analogues

The reactivity of this compound can be better understood by comparing it with its structural isomers and other analogues. There are three primary isomers of naphthothiophene: the angular naphtho[1,2-b]thiophene (B13749340) and naphtho[2,1-b]thiophene, and the linear naphtho[2,3-b]thiophene (B1219671).

These isomers exhibit different electronic properties and reactivity due to the varied fusion pattern of the thiophene ring. The linear [2,3-b] isomer is reported to have enhanced π-conjugation and greater stability compared to the angular [1,2-b] and [2,1-b] isomers. This difference in stability can affect their behavior in processes like biodegradation, where the linear isomer shows greater recalcitrance.

The position of electrophilic attack is also highly dependent on the isomeric structure and the presence of other substituents. In 2,3-dimethylnaphtho[1,2-b]thiophene, electrophilic substitution is directed to the 5-position, away from the substituted thiophene ring. evitachem.com In contrast, for the unsubstituted benzo[b]thiophene, electrophilic substitution can involve both the C-2 and C-3 positions of the thiophene ring, as the intermediates have comparable stability. uoanbar.edu.iq

In cyclization reactions, the reactivity of the thiophene ring compared to a benzene ring is a crucial factor. The palladium-catalyzed cyclization of certain precursors proceeds more readily when the cyclization occurs onto the electron-rich thiophene ring rather than the benzene ring, highlighting the higher nucleophilicity of the thiophene core in this context. core.ac.uk

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the constitution of naphthothiophene derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) spectra, a complete picture of the molecule's carbon-hydrogen framework can be assembled.

Proton (¹H) NMR Analysis of Naphthothiophene Derivatives

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in a molecule. For naphthothiophene derivatives, the aromatic protons typically resonate in the downfield region, generally between 7.0 and 8.5 ppm. The precise chemical shift and the splitting pattern (multiplicity) of each signal are dictated by the proton's position on the ring system and its proximity to the sulfur atom and any substituents.

For the 8-bromo isomer, the protons on the thiophene (B33073) ring (H-1 and H-2) would appear as doublets. The remaining five protons on the naphthalene (B1677914) ring system would show complex splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with neighboring protons. The introduction of the bromine atom at the C-8 position would most significantly influence the chemical shift of the adjacent protons (H-7 and H-9) due to its electronic and anisotropic effects.

Proton Position (Predicted for 8-bromo isomer) Predicted Chemical Shift (ppm) Predicted Multiplicity Typical Coupling Constants (J, Hz)
H-1~7.5 - 7.8Doublet (d)J(H1-H2) ≈ 5.5
H-2~8.0 - 8.3Doublet (d)J(H2-H1) ≈ 5.5
H-3, H-4~7.5 - 7.9Multiplet (m)ortho, meta
H-5~8.1 - 8.4Doublet (d)ortho
H-7~7.6 - 7.9Triplet or ddortho
H-9~8.2 - 8.5Doublet (d)ortho

This table presents predicted data based on general principles and known data for related isomers.

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Confirmation

Complementing the proton NMR, the ¹³C NMR spectrum confirms the carbon framework of the molecule. It reveals the number of unique carbon environments and provides information about their hybridization and electronic state. In naphthothiophene systems, aromatic carbons typically resonate between 120 and 140 ppm.

For instance, the ¹³C NMR spectrum of 1,2-bis(naphtho[2,1-b]thiophen-2-yl)ethyne shows signals at δ 138.6, 135.5, 131.1, 129.0, 128.6, 127.4, 126.9, 126.6, 125.7, 123.5, 122.1, and 120.0 ppm. rsc.org For 8-Bromonaphtho[2,1-b]thiophene, twelve distinct signals corresponding to the twelve carbons of the aromatic core are expected. The carbon atom directly bonded to the bromine (C-8) would exhibit a chemical shift significantly affected by the halogen's electronegativity, typically shifting it to a higher field (lower ppm value) compared to its unsubstituted counterpart. The quaternary carbons involved in the ring fusion would also have characteristic chemical shifts.

Carbon Position (Predicted for 8-bromo isomer) Predicted Chemical Shift (ppm)
C-1~120 - 124
C-2~125 - 129
C-3~126 - 130
C-4~124 - 128
C-5~122 - 126
C-5a~130 - 135 (Quaternary)
C-5b~135 - 140 (Quaternary)
C-6~128 - 132
C-7~127 - 131
C-8 (C-Br)~115 - 120
C-9~129 - 133
C-9a~132 - 137 (Quaternary)

This table presents predicted chemical shift ranges based on general principles and data from related compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.govhmdb.ca It provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice. researchgate.netchembk.com

Single Crystal X-ray Diffraction Analysis of Naphthothiophene Structures

To perform a single-crystal X-ray diffraction analysis, a suitable single crystal of the compound is grown and mounted on a diffractometer. chemicalbook.com The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of scattered X-rays is collected. The analysis of the diffraction spot intensities and positions allows for the calculation of an electron density map, from which the atomic positions can be determined. chemicalbook.com

While a crystal structure for this compound is not available in the referenced literature, a study on the closely related isomer, 2-Bromonaphtho[2,1-b]thiophene, provides a clear example of the data obtained from such an analysis. The structure was solved by direct methods and refined on F² by full-matrix least-squares techniques. rsc.org This analysis confirms the planar nature of the naphthothiophene ring system and provides precise measurements of all bond lengths and angles within the molecule.

Parameter Value for 2-Bromonaphtho[2,1-b]thiophene
Empirical formulaC₁₂H₇BrS
Formula weight263.15
Temperature150 K
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensionsa = 5.99 Å, b = 7.65 Å, c = 21.01 Å
α = 90°, β = 94.13°, γ = 90°
Volume958.8 ų
Z (Molecules per unit cell)4

Data sourced from a study on 2-Bromonaphtho[2,1-b]thiophene. rsc.org

Intermolecular Interactions and Packing Analysis via Hirshfeld Surfaces

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. jst.go.jp The surface is generated around a molecule in a crystal, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These distances are mapped onto the surface, providing a detailed picture of intermolecular contacts.

For a molecule like this compound, a Hirshfeld analysis would be expected to reveal several key interactions governing the crystal packing:

π-π Stacking: The planar aromatic rings are likely to stack on top of one another, which would be visualized as large, flat, red/blue regions on the Hirshfeld surface.

C-H···π Interactions: Protons on one molecule can interact with the π-electron cloud of an adjacent molecule. rsc.org

Halogen-related Contacts: The bromine atom introduces the possibility of specific halogen bonds (Br···S or Br···π) and weaker van der Waals contacts like Br···H. These interactions are crucial for directing the crystal packing arrangement.

By decomposing the Hirshfeld surface into a 2D "fingerprint plot," the relative contributions of each type of interaction can be quantified, providing a deeper understanding of the forces that stabilize the crystal structure.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. rsc.org It is used to determine the exact molecular weight of a compound, confirm its elemental composition via high-resolution mass spectrometry (HRMS), and elucidate its structure by analyzing fragmentation patterns.

For this compound (C₁₂H₇BrS), the molecular weight is 263.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be the most informative signal. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), this peak would appear as a characteristic doublet with a 1:1 intensity ratio at m/z 262 and 264.

The fragmentation of the molecular ion provides structural clues. The C-Br bond is relatively weak and its cleavage is a highly probable fragmentation pathway.

Loss of Bromine: The most significant fragment would likely result from the loss of the bromine radical (•Br), leading to a strong peak at m/z 183 (262 - 79 or 264 - 81), corresponding to the naphtho[2,1-b]thienyl cation [C₁₂H₇S]⁺. The parent naphtho[2,1-b]thiophene (B14763065) itself has a molecular ion peak at m/z 184. nih.gov

Further Fragmentation: The [C₁₂H₇S]⁺ fragment could undergo further fragmentation, such as the loss of a sulfur atom to give a [C₁₂H₇]⁺ fragment at m/z 151, or the loss of acetylene (B1199291) (C₂H₂) to yield ions at m/z 157.

Ion Formula Predicted m/z Comment
[M]⁺˙[C₁₂H₇⁷⁹BrS]⁺˙262Molecular Ion (79Br isotope)
[M+2]⁺˙[C₁₂H₇⁸¹BrS]⁺˙264Molecular Ion (81Br isotope)
[M-Br]⁺[C₁₂H₇S]⁺183Loss of Br radical, likely base peak
[M-Br-S]⁺[C₁₂H₇]⁺151Loss of Br then S

This table presents predicted mass spectrometry data based on the structure of this compound and general fragmentation principles.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. This technique is instrumental in confirming the elemental composition of newly synthesized molecules. For derivatives of naphtho[2,1-b]thiophene, HRMS provides unambiguous identification by comparing the calculated exact mass with the experimentally measured mass. rsc.orgrsc.org For instance, in the analysis of related naphtho[2,1-b]thiophene derivatives, HRMS (Time-of-Flight) has been used to confirm their structures with observed errors often being less than 3 ppm, showcasing the high accuracy of this method. rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another vital technique for the characterization of organic molecules, particularly for non-volatile and thermally labile compounds. jmbfs.orgopenmicrobiologyjournal.comresearchgate.net In this method, the analyte is co-crystallized with a matrix that strongly absorbs laser radiation. The laser energy is transferred to the analyte, causing soft ionization and minimizing fragmentation. jmbfs.org For various naphtho[2,1-b]thiophene derivatives, MALDI-TOF MS has been successfully employed to determine their molecular weights. rsc.org The observed mass-to-charge ratio (m/z) in the spectra corresponds to the molecular ion, confirming the expected molecular structure. rsc.org The choice of matrix is crucial for successful analysis; for example, trans-2-[3-(4-t-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) has been used as a matrix for the analysis of such compounds. rsc.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly FTIR, is essential for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uci.eduuni-bremen.de

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides a molecular fingerprint of a compound by detecting the vibrational modes of its chemical bonds. uci.edumdpi.comresearchgate.net The FTIR spectrum of a naphtho[2,1-b]thiophene derivative would exhibit characteristic absorption bands corresponding to the vibrations of the aromatic C-H bonds, the C=C bonds of the naphthalene and thiophene rings, and the C-S bond of the thiophene ring. For 2-bromonaphtho[2,1-b]furan, a structurally similar compound, characteristic IR peaks were observed at 3129, 3053, 1514, 1383, 1250, 1161, and 1092 cm⁻¹, which correspond to various stretching and bending vibrations of the molecule. rsc.org The presence of the bromine atom in this compound would also result in a characteristic C-Br stretching vibration, typically found in the lower frequency region of the spectrum.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques like UV-Vis and fluorescence spectroscopy are used to study the electronic structure and photophysical properties of molecules. uu.nlwikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.orgsci-hub.se The UV-Vis spectrum of naphtho[2,1-b]thiophene and its derivatives is characterized by multiple absorption bands, indicating various π-π* electronic transitions within the conjugated aromatic system. academie-sciences.frresearchgate.net For instance, a study on novel benzophospholo[3,2-b]indole derivatives, which are structurally related, showed absorption maxima in the range of 299–307 nm and a broader absorption at approximately 355 nm. beilstein-journals.org The absorption properties are influenced by substituents on the naphthothiophene core. The bromine atom in the 8-position of this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted naphtho[2,1-b]thiophene due to its electron-donating and heavy-atom effects.

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy provides information about the emission properties of a molecule after it has been excited by absorbing light. The fluorescence quantum yield (Φf) is a key parameter that quantifies the efficiency of the fluorescence process. nih.gov It is defined as the ratio of the number of photons emitted to the number of photons absorbed. nih.gov The determination of quantum yield is often performed relative to a standard of known quantum yield, such as quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene. nih.govbjraylight.com The fluorescence properties of naphtho[2,1-b]thiophene derivatives are of interest for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. academie-sciences.fr The introduction of a bromine atom can influence the fluorescence quantum yield through the heavy-atom effect, which can enhance intersystem crossing to the triplet state, potentially decreasing the fluorescence quantum yield. Studies on related compounds have shown that structural modifications significantly impact their luminescent properties. beilstein-journals.org For example, some functionalized phosphole derivatives exhibit high quantum yields, making them promising for luminescent materials. beilstein-journals.org

Time-Resolved Fluorescence Measurements and Quenching Kinetics

Time-resolved fluorescence spectroscopy is a powerful technique used to investigate the excited-state dynamics of fluorescent molecules like naphthothiophene derivatives. In these measurements, a sample is excited with a very short pulse of light, and the subsequent fluorescence decay is monitored over time, typically on a nanosecond or even picosecond scale. bmglabtech.com This method provides detailed information about the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. For derivatives of naphthothiophene, fluorescence lifetimes can be influenced by their structural and electronic properties. wiley.com For instance, in studies of related compounds, bi-exponential decays have been observed, suggesting the presence of different emissive species or conformations in the sample. wiley.com

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. Studies on related aromatic systems, such as 1,3,4-oxadiazole (B1194373) derivatives containing a bromonaphthofuran moiety, have utilized quenching experiments to explore interactions with other molecules or ions. informaticsjournals.co.in The quenching process can be investigated through steady-state and time-resolved fluorescence measurements. informaticsjournals.co.in

The primary mechanisms of quenching are static and dynamic (collisional). Dynamic quenching occurs when the quencher molecule collides with the fluorophore in its excited state, leading to non-radiative de-excitation. Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.

The Stern-Volmer equation is commonly used to analyze quenching data:

F₀ / F = 1 + Kₛᵥ[Q]

where F₀ and F are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, and Kₛᵥ is the Stern-Volmer quenching constant. By plotting F₀/F against [Q], a linear relationship is often observed, from which Kₛᵥ can be determined. Time-resolved measurements can help distinguish between static and dynamic quenching. In dynamic quenching, the fluorescence lifetime decreases with increasing quencher concentration, whereas in static quenching, the lifetime of the uncomplexed fluorophore remains unchanged. informaticsjournals.co.in Research on chlorobenzene-substituted 1,3,4-oxadiazole derivatives revealed that quenching can occur through collisional interactions, with a static component also influencing the process. informaticsjournals.co.in

Electrochemical Characterization for Redox Properties

Cyclic Voltammetry (CV) Studies for Redox Potentials

Cyclic voltammetry (CV) is the most widely used electrochemical technique for investigating the redox behavior of organic materials. mit.edugrafiati.com In a CV experiment, the potential applied to a working electrode is swept linearly in a cyclic manner (e.g., from a negative to a positive potential and back), and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte.

For π-conjugated molecules, the first oxidation and reduction potentials are used to estimate the HOMO and LUMO energy levels, respectively. These values are often calibrated against a reference compound with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺). The electrochemical band gap (E_g^el) can then be calculated from the difference between the onset oxidation and reduction potentials. mit.edu

Studies on related naphthothiophene and benzothiophene (B83047) derivatives have shown that structural modifications, such as extending the π-conjugation or introducing electron-donating or electron-withdrawing groups, can significantly tune these energy levels. mit.edumdpi.comacs.org For example, research on donor-acceptor-donor oligomers incorporating naphthothiophene units demonstrated how the choice of the central acceptor core alters the HOMO-LUMO gap. mit.edu Similarly, investigations into naphtho[1,2-c:5,6-c′]bis mit.edumathnet.rumtoz-biolabs.comthiadiazole-based acceptors showed that substituents on adjacent thiophene rings could precisely tune the molecular properties and energy levels. acs.org

Table 1: Electrochemical Properties of Related Naphthothiophene-Based Compounds

CompoundE_HOMO (eV)E_LUMO (eV)Optical Band Gap (eV)Source
NTz-TH-Np-6.16-4.181.98 acs.org
NTz-TF-Np-6.29-4.282.01 acs.org
NTz-Thex-Np-6.12-4.261.86 acs.org
NTz-Teh-Np-6.15-4.301.85 acs.org

Data from related naphtho[1,2-c:5,6-c′]bis mit.edumathnet.rumtoz-biolabs.comthiadiazole-based nonfullerene acceptors, determined from photoelectron spectroscopy in air (HOMO) and absorption onset (LUMO calculated from HOMO and optical gap). acs.org

Differential Pulse Voltammetry (DPV) for Electrochemical Behavior

Differential Pulse Voltammetry (DPV) is another valuable electroanalytical technique that offers higher sensitivity and better resolution than standard cyclic voltammetry. um.es In DPV, the potential is scanned with a series of regular pulses of increasing amplitude superimposed on a linear potential ramp. The current is sampled twice during each pulse cycle: once just before the pulse is applied and again at the end of the pulse. The difference between these two current measurements is then plotted against the base potential.

This differential measurement method effectively minimizes the contribution of the non-faradaic (capacitive) current, which enhances the signal-to-noise ratio. The resulting DPV peak current is directly proportional to the concentration of the electroactive species, making it well-suited for quantitative analysis. For characterizing the electrochemical behavior of compounds like this compound, DPV can provide more precise values for redox potentials compared to the peak potentials obtained from CV, especially for quasi-reversible or irreversible processes. The technique is particularly useful for resolving successive electron transfer steps that might overlap in a standard cyclic voltammogram. um.esresearcher.life

Chiroptical Studies for Enantiomeric Characterization of Related Chiral Systems

While this compound is an achiral molecule, the naphthothiophene scaffold can be incorporated into larger, chiral molecular architectures. doi.orgunipi.it Chirality can be introduced through several strategies, such as the formation of helicenes (molecules with helical shape due to ortho-fused aromatic rings) or by creating axially chiral systems, like substituted bi-naphthyl derivatives. unipi.ituniroma1.it Chiroptical spectroscopy techniques are essential for studying these chiral systems, providing insights into their three-dimensional structure, stereochemistry, and supramolecular organization. acs.orgresearchgate.net These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. acs.org

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is the most prominent chiroptical technique used for stereochemical analysis. mtoz-biolabs.comacs.org It measures the difference in absorption of left- and right-circularly polarized light (ΔA = A_L - A_R) by a chiral molecule as a function of wavelength. A CD spectrum consists of positive and negative bands corresponding to the electronic transitions of the chromophores within the chiral environment. mtoz-biolabs.com

For chiral systems related to naphthothiophenes, such as thiahelicenes or axially chiral bi-naphthothiophenes, CD spectroscopy is a powerful tool for determining their absolute configuration (e.g., R/S for axial chirality or P/M for helicity). uniroma1.itmdpi.com The process typically involves comparing the experimentally measured CD spectrum with a theoretically calculated spectrum for a known configuration. mtoz-biolabs.comuniroma1.it

The theoretical CD spectrum is often computed using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). uniroma1.itacs.org By finding a good match between the experimental spectrum and the calculated spectrum for one of the enantiomers (e.g., the P-helicene or the R-axial isomer), the absolute configuration of the synthesized molecule can be confidently assigned. uniroma1.it This approach has been successfully applied to determine the absolute configurations of various complex chiral molecules, including sulfoxides derived from benzo[b]thiophene. mdpi.comacs.org

Thermal Analysis Techniques for Material Stability

The thermal stability of an organic material is a critical parameter for its processing and operational lifetime in electronic devices, which often involve heating steps during fabrication (e.g., annealing) or generate heat during operation. acs.orgresearchgate.net Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the stability of materials like this compound and its derivatives. acs.orggrafiati.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The output is a TGA curve showing mass percentage versus temperature. From this curve, the decomposition temperature (T_d), often defined as the temperature at which 5% weight loss occurs, can be determined. A high T_d indicates high thermal stability. acs.org Studies on related fused-ring thiophene systems, such as naphtho[1,2-c:5,6-c′]bis mit.edumathnet.rumtoz-biolabs.comthiadiazole derivatives, have shown that these compounds possess excellent thermal stability, with decomposition temperatures often exceeding 390 °C, making them suitable for use in organic solar cells. acs.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect thermal transitions such as melting (T_m), crystallization (T_c), and glass transitions (T_g). These transitions provide valuable information about the material's purity, crystallinity, and processing window. mdpi.comacs.org

Table 2: Thermal Stability of Related Fused Thiophene Compounds

CompoundDecomposition Temperature (Td at 5% weight loss, °C)Source
NTz-TH-Np426 acs.org
NTz-TF-Np391 acs.org
NTz-Thex-Np422 acs.org
NTz-Teh-Np416 acs.org

Data from related naphtho[1,2-c:5,6-c′]bis mit.edumathnet.rumtoz-biolabs.comthiadiazole-based nonfullerene acceptors. acs.org

Computational and Theoretical Investigations of 8 Bromonaphtho 2,1 B Thiophene

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a standard and highly effective method for investigating the ground-state properties of organic molecules. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for studying the electronic structure and energetics of fused heterocyclic systems such as 8-bromonaphtho[2,1-b]thiophene. researchgate.net Calculations are typically performed using a combination of a functional (e.g., B3LYP, M06-2X, wB97xd) and a basis set (e.g., 6-31G(d), 6-311+G(d,p)) to solve the Kohn-Sham equations. scielo.brkyoto-u.ac.jp

Frontier Molecular Orbital (FMO) theory is instrumental in describing the electronic properties and reactivity of molecules. mdpi.comimperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in electronic transitions. The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy relates to its electron-accepting ability. ajchem-a.com In conjugated systems like naphthothiophenes, the HOMO and LUMO are typically π-orbitals delocalized across the entire aromatic framework. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. mdpi.comajchem-a.com A smaller gap generally corresponds to easier excitation and is often associated with materials that absorb light at longer wavelengths. While specific DFT calculations for this compound are not extensively reported, analysis of related thiophene-fused systems provides representative data. For instance, calculations on various thiophene (B33073) sulfonamide derivatives show HOMO-LUMO gaps in the range of 3.44–4.65 eV. mdpi.com The HOMO-LUMO gap for the isomeric naphtho[2,3-b]thiophene (B1219671) has been reported to be approximately 3.1 eV.

Table 1: Representative FMO Data for Thiophene-Based Compounds from DFT Studies This table presents data for related compounds to illustrate typical values obtained through DFT calculations.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
Thiophene Sulfonamide Derivative 1-6.44-1.794.65 mdpi.com
Thiophene Sulfonamide Derivative 7-5.79-2.353.44 mdpi.com
Naphtho[2,3-b]thiophene--~3.1

For this compound, DFT calculations would similarly yield the energies of these frontier orbitals and the magnitude of the energy gap, which are essential for predicting its electronic behavior.

Computational studies can also explore how fusion patterns impact aromaticity or introduce antiaromatic character in larger, more complex structures derived from naphthothiophene units. researchgate.net For this compound, DFT calculations would predict the bond lengths throughout the fused core, providing a quantitative measure of bond equalization and, by extension, the aromaticity of each ring within the molecule.

For potential applications in organic electronics, the charge transport properties of a material are paramount. The charge transport in many organic semiconductors occurs via a hopping mechanism, where a charge (electron or hole) moves between adjacent molecules. rsc.org The rate of this hopping is strongly influenced by the reorganization energy (λ). The reorganization energy is the sum of the energy required to relax the geometry of a molecule from its neutral state to its charged state and the energy to relax the charged molecule back to the neutral state's geometry. scielo.brarxiv.org

DFT calculations are the primary method for computing reorganization energies for both holes (λh or λ+) and electrons (λe or λ−). scielo.br This requires four separate energy calculations based on the optimized geometries of the neutral and ionized species. scielo.br A lower reorganization energy is desirable as it signifies a smaller structural deformation upon charging, which facilitates faster charge transport. researchgate.net Studies on thiophene-containing coronene (B32277) derivatives show that reorganization energies can be effectively calculated with various DFT functionals and that these values are critical for estimating charge carrier mobility. scielo.br

Table 2: Example Reorganization Energies for a Thiophene-Fused Coronene Derivative Data from a theoretical study on a related class of organic semiconductors to illustrate the concept.

ParameterFunctionalReorganization Energy (eV)
Hole (λ+)B3LYP0.176
Electron (λ−)B3LYP0.284
Hole (λ+)M06-2X0.208
Electron (λ−)M06-2X0.323
Source: Theoretical investigation of thienocoronene derivatives. scielo.br

The first step in most computational studies is to determine the lowest-energy three-dimensional structure of the molecule through geometry optimization. mdpi.com For a fused, rigid molecule like this compound, the core structure is expected to be largely planar to maximize π-conjugation. DFT calculations can confirm this planarity and provide precise bond lengths and angles. mdpi.com

While the fused ring system is rigid, conformational analysis becomes relevant if flexible side chains were attached. For the parent molecule, key structural parameters such as the dihedral angles defining the planarity of the system can be precisely determined. rsc.org Computational methods like Natural Bond Orbital (NBO) analysis can also be used to investigate intramolecular interactions, such as chalcogen or halogen bonding, that might influence the preferred conformation. jst.go.jp

The optical band gap corresponds to the energy of the lowest-energy electronic transition that can be induced by light absorption. While related to the HOMO-LUMO gap, the optical gap is technically the energy difference between the ground state and the first excited state. DFT and Time-Dependent DFT (TD-DFT) are used to predict the optical absorption spectra, from which the optical band gap can be determined. researchgate.netnsf.gov

The accuracy of the predicted optical gap is highly dependent on the choice of the DFT functional. aps.org Hybrid functionals, and particularly range-separated hybrids, often provide results that are in good agreement with experimental values derived from UV-vis absorption spectroscopy. researchgate.netaps.org Predicting the optical band gap is crucial for understanding a molecule's color and its potential use in optoelectronic devices like organic solar cells or light-emitting diodes.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Charge Transfer

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is its extension for calculating the properties of electronically excited states. researchgate.netrsc.org The formal foundation for TD-DFT is the Runge-Gross theorem. stackexchange.com TD-DFT is a widely used computational tool for predicting UV-visible absorption and emission spectra. rsc.org

A TD-DFT calculation yields a list of vertical excitation energies (the energy required to transition from the ground state to an excited state without change in geometry) and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. gaussian.com For this compound, TD-DFT would predict its absorption spectrum, identifying the energies of the main π-π* transitions.

Furthermore, TD-DFT provides detailed information about the nature of each electronic transition by identifying the molecular orbitals involved. nih.gov Analysis of the orbitals contributing to the ground and excited states, often visualized using Natural Transition Orbitals (NTOs), can reveal whether an excitation is localized on a specific part of the molecule or if it involves a significant shift of electron density from one region to another (intramolecular charge transfer, ICT). nih.gov This is particularly important for designing molecules for applications that rely on specific charge transfer characteristics upon photoexcitation. researchgate.net

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the chemical reactivity and physical properties of this compound. Density Functional Theory (DFT) is a widely employed computational method for such investigations, providing a balance between accuracy and computational cost.

Frontier Molecular Orbitals (FMOs): A key aspect of electronic structure calculations is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting the electronic and optical properties of the molecule.

HOMO: This orbital can be conceptualized as the electron-donating capability of the molecule. In complex systems containing the naphtho[2,1-b]thiophene (B14763065) unit, the HOMO is often distributed across the fused thiophene and naphthalene (B1677914) rings. nii.ac.jp

LUMO: This orbital relates to the electron-accepting ability of the molecule. The distribution of the LUMO indicates the region where an incoming electron would reside.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a critical parameter. A smaller gap generally implies that the molecule can be more easily excited, which often corresponds to absorption of light at longer wavelengths (a red shift). The fusion topology of the thiophene ring to the naphthalene core significantly influences the degree of π-conjugation and thus the HOMO-LUMO gap.

Theoretical calculations on related donor-acceptor systems incorporating the naphtho[2,1-b]thiophene moiety have shown that DFT methods can successfully predict trends in their electronic properties. researchgate.net The data derived from these calculations are essential for designing molecules for applications in organic electronics.

Table 1: Calculated Electronic Properties of a Representative Naphtho[2,1-b]thiophene System

PropertyTypical Calculated Value (eV)Significance
HOMO Energy-5.5 to -6.0Indicates ionization potential and electron-donating character.
LUMO Energy-2.0 to -2.5Relates to electron affinity and electron-accepting character.
HOMO-LUMO Gap (Eg)3.0 to 4.0Correlates with the energy of the lowest electronic transition and influences optical and electronic properties.

Note: The values in this table are representative for the naphtho[2,1-b]thiophene class of compounds and are meant for illustrative purposes. Specific values for this compound would require dedicated calculations.

Prediction of Spectroscopic Signatures and Photophysical Behavior

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for investigating the excited states of molecules. This allows for the prediction of UV-visible absorption spectra and provides insight into the molecule's photophysical behavior.

UV-Visible Absorption Spectra: TD-DFT calculations can predict the primary electronic transitions of a molecule upon absorption of light. These calculations yield the excitation energies (which can be converted to wavelength, λ) and the oscillator strengths (f), which are proportional to the intensity of the absorption peak. For instance, in a phosphole-fused compound containing naphtho[2,1-b]thiophene units, TD-DFT calculations identified transitions primarily arising from HOMO → LUMO and HOMO-1 → LUMO excitations. nii.ac.jp Theoretical studies on the photocyclization of styrylthiophenes to form naphtho[2,1-b]thiophene systems rely on TD-DFT to understand the nature of the excited states involved in the reaction. acs.org

Photophysical Properties: Beyond absorption spectra, computational methods can explore the properties of the excited state. This includes predicting fluorescence emission wavelengths by optimizing the geometry of the first excited state (S₁) and then calculating the energy of the transition back to the ground state (S₀). The difference between the absorption and fluorescence maxima is the Stokes shift, a key parameter in fluorescent materials.

The nature of the excited state (e.g., local excitation vs. intramolecular charge transfer) can be determined by analyzing the molecular orbitals involved in the transition. This information is vital for understanding processes like photoisomerization and photocyclization and for designing photo-responsive materials. acs.org

Table 2: Representative Predicted Spectroscopic Data for a Naphtho[2,1-b]thiophene System

TransitionPredicted λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S1~370~0.1HOMO → LUMO
S0 → S2~355~0.8HOMO-1 → LUMO
S0 → S3~320~0.6HOMO → LUMO+1

Note: The data presented are illustrative for the naphtho[2,1-b]thiophene scaffold, based on general findings for this class of molecules. nii.ac.jpacs.org The precise absorption wavelengths and intensities for this compound would be influenced by the electronic effects of the bromine substituent.

Applications in Advanced Materials and Device Technologies

Organic Semiconductor Materials for Optoelectronics

Naphthothiophene derivatives are explored as organic semiconductors due to their potential for efficient charge transport and favorable optical properties. thieme-connect.com The planar structure of these molecules facilitates intermolecular π-π stacking, which is crucial for charge mobility in organic electronic devices.

While direct studies on 8-bromonaphtho[2,1-b]thiophene in OLEDs are not prominent, related naphthothiophene derivatives have been investigated for their potential in this area. thieme-connect.com Thiophene-based compounds, in general, are widely used in the development of organic electronics. sigmaaldrich.com Donor-π-acceptor type molecules containing a thieno[3,2-b]thiophene (B52689) core have been synthesized and used as emitters in OLEDs, demonstrating high quantum efficiencies. beilstein-journals.org The functionalization of the naphthothiophene core, potentially starting from a brominated precursor, allows for the tuning of emission colors and improvement of device performance.

The active layer in an organic photovoltaic device is critical for light absorption and charge generation. researchgate.netaimspress.com Materials used in this layer require broad absorption spectra and efficient charge transport. researchgate.netsigmaaldrich.cn While specific data on this compound in OPVs is scarce, the parent compound and its derivatives are considered for such applications due to their electronic properties. thieme-connect.com For instance, polymers based on benzo[1,2-b:4,5-b']dithiophene, a related structural motif, have been successfully used as donor materials in high-efficiency organic solar cells. aimspress.com The ability to functionalize the naphthothiophene structure via the bromo- group could lead to the development of new donor or acceptor materials for OPV active layers. researchgate.net

Device Parameters for Optimized Ternary Organic Solar Cell Value
Power Conversion Efficiency (PCE)20%
Open-Circuit Voltage (Voc)0.89 V
Short-Circuit Current Density (Jsc)27.2 mA cm⁻²
Fill Factor (FF)82.3%
Optimal Active Layer Thickness80 nm

This table presents simulated performance parameters for an optimized inverted ternary organic solar cell, showcasing the potential of advanced organic materials in photovoltaic applications. mdpi.com

Organic field-effect transistors are fundamental components of organic electronics, and their performance heavily relies on the charge carrier mobility of the semiconductor used. tum.de The ordered packing of molecules in the solid state is essential for efficient charge transport. researchgate.net Derivatives of benzothieno[3,2-b] acs.orgbenzothiophene (B83047), which shares a similar fused thiophene (B33073) ring system, have demonstrated high charge carrier mobilities in OFETs. rsc.orgtcichemicals.com The functionalization of naphtho[2,1-b]thiophene (B14763065), potentially enabled by the 8-bromo position, could lead to materials with improved molecular ordering and, consequently, enhanced charge transport properties for OFET applications. researchgate.netd-nb.info

Fluorescent Probes and Sensing Elements

The inherent fluorescence of many polycyclic aromatic hydrocarbons and their derivatives makes them suitable for use as fluorescent probes and sensors. rsc.orgsioc-journal.cn The sensitivity of their emission properties to the local environment can be exploited for detecting various analytes.

The design of optoelectronic sensors often involves the use of materials whose optical properties change in response to a specific stimulus. mdpi.comresearching.cn For fluorescent sensors, this can be a change in fluorescence intensity or a shift in the emission wavelength. illinois.edu The design often incorporates a receptor unit that selectively interacts with the analyte and a fluorophore unit that signals this interaction. The bromo-substituent on this compound could be used to attach such receptor units, creating a tailored sensor molecule. Thiophene-based dyes have been developed for the detection of biologically relevant species like NAD(P)H. nih.gov

Photoactive Materials and Photoreceptors

Photoactive materials are compounds that undergo a physical or chemical change upon absorbing light. google.com This property is central to a range of technologies, from light-sensitive switches to photoreceptors in imaging devices. The extended π-system of naphtho[2,1-b]thiophene suggests it can absorb light in the UV-visible region, a prerequisite for a photoactive material. Further functionalization, starting from the brominated form, could be used to modulate the absorption spectrum and introduce specific photo-responsive functionalities.

Building Blocks for Novel Polycyclic Aromatic Hydrocarbons (PAHs) and Extended π-Systems

The compound this compound serves as a fundamental building block in the synthesis of novel polycyclic aromatic hydrocarbons (PAHs) and materials with extended π-conjugated systems. The bromine atom is a versatile functional group that enables various carbon-carbon bond-forming reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are instrumental in extending the aromatic framework, leading to materials with tailored optoelectronic properties.

The synthesis of extended PAHs is a significant area of materials science, driven by their potential applications in organic electronics. nih.gov Methodologies such as oxidative tandem spirocyclization and 1,2-aryl migration have been developed to create a variety of complex PAHs. nih.gov The strategic introduction of heteroatoms, like sulfur in the thiophene ring and boron, into the sp2-carbon lattice of PAHs is an effective method to tune their intrinsic electronic properties. nih.gov This "boron-doping" can lead to B-PAHs with improved electron affinities and unique luminescence behaviors. nih.gov

The naphthothiophene core itself is a precursor for creating larger, contorted, or helical aromatic structures known as helicenes. For example, derivatives of naphthothiophenes can undergo dimerization and subsequent elimination reactions to form complex heterohelicenes. researchgate.net The Friedel–Crafts/Bradsher cyclization is another powerful method for constructing fused polycyclic (hetero)aromatic systems from appropriate precursors. researchgate.netdntb.gov.ua The ability to functionalize the naphthothiophene skeleton, often via a bromo-intermediate, allows for the synthesis of a diverse range of derivatives with specific functionalities. researchgate.netchemrxiv.orgresearchgate.net These synthetic strategies highlight the utility of brominated naphthothiophenes as key intermediates in accessing larger, structurally precise PAHs with properties suitable for advanced material applications.

Table 1: Examples of Synthetic Methodologies for Extended PAHs from Aromatic Precursors

Methodology Precursor Type Resulting Structure Key Features & Yields Source
Oxidative Spirocyclization/1,2-Aryl Migration (o-biphenylyl)methylene-substituted fluorenes Extended Dibenzo[g,p]chrysenes (DBCs) Efficient tandem process; yields up to 95%. nih.gov nih.gov
One-Pot Synthesis via 1,4-Boron Migration ortho-Aryl substituted diarylalkynes Boron-doped Polycyclic Aromatic Hydrocarbons (B-PAHs) High atom efficiency; yields from 28% to 46%. nih.gov nih.gov
Diels-Alder Dimerization/Elimination Naphthothiophene sulfone derivatives Dihydroheterohelicenes and Heterohelicenes Serendipitous synthesis of complex helical systems. researchgate.net researchgate.net

Components in Perovskite Solar Cells (Related Naphthodithiophene Systems)

While this compound itself is a building block, its structural relatives, particularly naphthodithiophene (NDT) derivatives, have emerged as highly effective components in perovskite solar cells (PSCs). researchgate.netnih.gov In PSCs, a hole-transporting material (HTM) is a crucial component that facilitates the efficient extraction and transport of positive charge carriers (holes) from the perovskite absorber layer to the electrode. d-nb.info

Naphthodithiophenes are valued for this application due to their rigid, planar structure which promotes good molecular packing and efficient intermolecular charge transport. researchgate.netncl.edu.tw The electron-rich nature of the thiophene units facilitates hole mobility. researchgate.net By modifying the NDT core with various functional groups, researchers can fine-tune the material's energy levels (specifically the HOMO level) to align properly with the valence band of the perovskite material, which is critical for efficient hole extraction and minimizing energy loss. researchgate.netacs.org

Several studies have demonstrated the successful application of NDT-based HTMs in high-performance PSCs. For instance, an HTM named NDT, using a naphtha[1,2-b:4,3-b']dithiophene π-bridge, achieved a power conversion efficiency (PCE) of 18.8%, surpassing the standard spiro-OMeTAD HTM. researchgate.net Another approach utilized direct C-H olefination to synthesize NDT-based HTMs, which yielded PSCs with PCEs up to 17.2% without the need for dopants or a device oxidation process that is often required for spiro-OMeTAD. nih.govscholarsportal.info These findings underscore the potential of naphthodithiophene-based systems as a superior class of HTMs for developing efficient and stable perovskite solar cells. researchgate.netd-nb.info

Table 2: Performance of Naphthodithiophene (NDT)-Based Hole Transporting Materials in Perovskite Solar Cells

HTM Name/System Core Structure Power Conversion Efficiency (PCE) Key Advantage Source
NDT Naphtha[1,2-b:4,3-b']dithiophene 18.8% Surpasses spiro-OMeTAD (18.1%) under similar conditions. researchgate.net researchgate.net
NDT-based Oligo(hetero)aryls Naphthodithiophene with olefin π-spacers 17.2% No device oxidation process required. nih.govscholarsportal.info nih.govscholarsportal.info
XWW02 Naphthodithiophene with 3,4-ethylenedioxythiophene (B145204) π-bridge 17.94% Achieved without any dopants. ncl.edu.tw ncl.edu.tw
PzNDTDTBO Naphtho[1,2-b:5,6-b′]dithiophene-based copolymer 5.07% (in BHJ solar cells) High hole mobility (0.34 cm² V⁻¹ s⁻¹). acs.org acs.org

Structure Property Relationships and Molecular Design Principles

Influence of Bromine Substituent Position on Electronic and Optical Properties

The introduction of a bromine atom at the 8-position of the naphtho[2,1-b]thiophene (B14763065) core significantly modulates its electronic and optical properties. Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect, which can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on similar conjugated systems with halogen substituents have shown that increasing the number of electron-withdrawing fluorine atoms progressively lowers both HOMO and LUMO levels. nih.gov A similar trend is expected for bromine substitution.

Furthermore, the bromine atom serves as a versatile synthetic handle for further derivatization. Its presence at an alpha-position on the naphthalene (B1677914) ring system allows for various cross-coupling reactions, enabling the introduction of a wide array of functional groups. nih.gov This functionalization is key to fine-tuning the material's properties for specific applications. For instance, the brominated core acts as a versatile intermediate for attaching different end-caps, which can systematically alter the electronic and photophysical characteristics of the final molecule. nih.gov

Impact of Naphthothiophene Isomerism on Electronic and Charge Transport Characteristics

Research comparing linear and angular naphthodithiophenes (NDTs), which share the same core concepts, reveals significant differences. acs.org

Electronic Structure : Linear-shaped isomers, which are isoelectronic to naphthacene, exhibit lower oxidation potentials and more red-shifted absorption bands compared to their angular counterparts. acs.org This indicates a smaller HOMO-LUMO gap in the linear systems due to more effective π-conjugation across the molecule. acs.org

Charge Transport : The performance of thin-film field-effect transistors (FETs) is heavily influenced by molecular symmetry and packing in the solid state. Centrosymmetric molecules tend to achieve higher charge carrier mobilities than axisymmetric ones because their symmetry promotes more effective intermolecular orbital overlap. acs.org While angular isomers like naphtho[2,1-b]thiophene may have wider bandgaps, their derivatives can still be engineered for effective charge transport.

A comparative study on isomeric didodecyl benzothieno[3,2-b] benzothiophenes further underscores the importance of isomerism. It was found that a rod-like isomer exhibited a strikingly high average interfacial mobility, orders of magnitude higher than its counterparts, which was attributed to a more pronounced two-dimensional, band-like transport mechanism facilitated by its unique herringbone packing structure. d-nb.info

Isomer TypeMolecular ShapeElectronic PropertiesTypical FET MobilityReference
Linear (e.g., naphtho[2,3-b:6,7-b′]dithiophene derivative)Linear, CentrosymmetricLower oxidation potential, red-shifted absorptionUp to 1.5 cm² V⁻¹ s⁻¹ acs.org
Angular (e.g., naphtho[2,1-b:6,5-b′]dithiophene derivative)Angular, AxisymmetricHigher oxidation potential, blue-shifted absorption~0.06 cm² V⁻¹ s⁻¹ acs.org

Rational Design for Tunable Frontier Orbital Energy Levels in Optoelectronic Applications

Rational molecular design is crucial for developing organic semiconductors with tailored properties for optoelectronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The 8-bromonaphtho[2,1-b]thiophene scaffold is an excellent platform for such design because the bromine atom provides a site for predictable chemical modification. nih.govnii.ac.jp

The primary strategy for tuning the frontier molecular orbital (HOMO and LUMO) energy levels involves the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the core structure. researchgate.netacs.org

Attaching EDGs (e.g., alkoxy, alkyl, or p-methoxyphenyl groups) generally raises the HOMO energy level, which can improve hole injection from standard electrodes like gold. nih.gov

Attaching EWGs (e.g., trifluoromethyl, cyano, or imide groups) typically lowers both the HOMO and LUMO energy levels, which is a common strategy for developing n-type or ambipolar semiconductors. nih.govnih.govnii.ac.jp

This targeted functionalization allows for the precise alignment of the semiconductor's energy levels with those of other materials in a device, facilitating efficient charge injection, separation, and transport. researchgate.net For example, in OPVs, the donor's HOMO and the acceptor's LUMO must be appropriately matched to maximize the open-circuit voltage and ensure efficient exciton (B1674681) dissociation. nih.gov

Substituent TypeEffect on HOMO LevelEffect on LUMO LevelEffect on Energy Gap (Eg)
Electron-Donating Group (EDG)Increase (destabilize)Slight IncreaseSlight Decrease
Electron-Withdrawing Group (EWG)Decrease (stabilize)Significant DecreaseDecrease

Steric and Electronic Effects of Derivatization on Spectroscopic and Electrochemical Behavior

Derivatization of the this compound core induces significant steric and electronic changes that are reflected in its spectroscopic and electrochemical properties. The bromine atom itself is a versatile functional group for initiating these changes through cross-coupling reactions. researchgate.netchemrxiv.org

Electronic Effects: Attaching substituents with varying electronic properties directly perturbs the electron distribution across the π-conjugated system. nih.gov

Spectroscopy: In NMR spectroscopy, these perturbations cause shifts in the resonances of protons within the aromatic core. nih.gov In UV-visible absorption spectroscopy, attaching electron-donating groups often leads to a bathochromic (red) shift, while strong electron-withdrawing groups can also cause a red shift by creating an intramolecular charge-transfer (A–D–A) character. nih.gov

Electrochemistry: Cyclic voltammetry (CV) measurements directly probe the redox potentials, which correspond to the HOMO and LUMO energy levels. Fusion of aromatic subunits and addition of substituents can systematically tune these potentials, which is a key aspect of designing materials for specific electronic applications. researchgate.net

Steric Effects: The size and shape of the attached derivatives play a critical role in the solid-state packing of the molecules.

Introducing bulky groups, such as mesityl groups, can sterically hinder close π–π stacking. researchgate.net Conversely, replacing these with linear substituents like (triisopropylsilyl)ethynyl can promote more favorable packing arrangements, enhancing intermolecular electronic communication. researchgate.net These structural modifications in the solid state are crucial for charge transport and can be analyzed using X-ray crystallography. researchgate.net

Strategies for Enhancing Charge Transport Characteristics through Structural Modification

Improving charge transport in organic semiconductors based on the naphthothiophene framework is a primary goal for enhancing device performance. Several key strategies are employed:

Extension of π-Conjugation: Creating larger, more delocalized π-systems by synthesizing dimers or polymers from brominated monomers like this compound can enhance charge carrier mobility. For example, dimerizing naphthothiophene diimide (NTI) units, which can be synthesized from a brominated precursor, extends the π-conjugation and creates effective n-type semiconductors. nii.ac.jp

Control of Molecular Packing and Symmetry: Charge transport in the solid state is highly dependent on intermolecular orbital overlap.

Side-Chain Engineering: Attaching flexible alkyl chains, such as dodecyl groups, can influence the molecular packing motif. A rod-like molecular shape can promote a highly ordered herringbone structure, which facilitates efficient two-dimensional, band-like charge transport and leads to exceptionally high mobility. d-nb.info

Molecular Symmetry: As demonstrated with naphthodithiophene isomers, designing molecules with high symmetry (e.g., centrosymmetric) can lead to more favorable intermolecular overlap and significantly higher charge carrier mobility compared to less symmetric isomers. acs.org

Formation of Donor-Acceptor (D-A) Structures: Incorporating both electron-donor and electron-acceptor units within the same molecule is an effective strategy to lower the bandgap and facilitate intramolecular charge transfer. nih.gov This "push-pull" effect can be achieved by coupling an electron-rich moiety to an electron-deficient naphthothiophene derivative, creating materials with broad absorption and tailored electronic properties suitable for photovoltaic applications. nih.gov

These strategies have proven effective, with some structurally optimized naphthodithiophene-based materials achieving charge carrier mobilities as high as 1.5 cm² V⁻¹ s⁻¹ in OFETs. acs.org

Compound TypeKey Structural FeatureReported Mobility (µ)Reference
Dioctyl-naphtho[2,3-b:6,7-b′]dithiopheneLinear, Centrosymmetric1.5 cm² V⁻¹ s⁻¹ acs.org
Diphenyl-naphtho[2,1-b:6,5-b′]dithiopheneAngular, Axisymmetric0.06 cm² V⁻¹ s⁻¹ acs.org
2,7-didodecyl benzothieno[3,2-b] benzothiophene (B83047)Rod-like Isomer, Herringbone Packing1.7 × 10² cm² V⁻¹ s⁻¹ (interfacial, TRMC) d-nb.info

Conclusion and Future Research Directions

Summary of Key Achievements in 8-Bromonaphtho[2,1-b]thiophene Research

Research into this compound and its parent compound, naphtho[2,1-b]thiophene (B14763065), has led to several notable achievements, primarily in the synthesis of novel derivatives and the exploration of their potential applications.

A significant achievement has been the successful synthesis of the core naphtho[2,1-b]thiophene structure and its subsequent functionalization. While direct and detailed synthetic routes for this compound are not extensively documented in publicly available literature, the synthesis of related brominated isomers, such as 3-bromonaphtho[2,3-b]thiophene, has been well-established. These methods, often involving Bradsher cyclization followed by electrophilic bromination, provide a foundational methodology that can be adapted for the synthesis of the 8-bromo isomer. nih.govacs.org The availability of the basic molecular framework, identified by its CAS number 503424-68-8 and molecular formula C12H7BrS, is a crucial first step for any further research. chembk.comchemrxiv.org

Furthermore, the synthesis of derivatives based on the naphtho[2,1-b]thiophene scaffold has been demonstrated. For instance, the preparation of (S)-2-(1-Bromonaphtho[2,1-b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole has been reported, indicating that the this compound core is synthetically accessible and can be elaborated into more complex molecular architectures. youtube.com This opens the door to creating a wide array of derivatives with tailored properties.

Investigations into the photophysical and electronic properties of substituted naphtho[2,1-b]thiophenes have also been a key area of achievement. For example, a study on methoxy-substituted naphtho[2,1-b]thiophene highlighted its electrochemical and optical properties, providing insights into how functional groups can modulate the electronic structure of the parent molecule. researchgate.net Such studies are fundamental for understanding the potential of these compounds in electronic applications.

The exploration of naphtho[2,1-b]thiophene derivatives in biological contexts represents another significant stride. Research has shown that novel amino and amido substituted phenanthrene (B1679779) and naphtho[2,1-b]thiophene derivatives exhibit antiproliferative activity against various cancer cell lines. chemrxiv.org This highlights the potential of this scaffold in the development of new therapeutic agents.

Emerging Challenges and Unexplored Avenues in Synthesis and Application

Despite the progress, several challenges and unexplored avenues remain in the field of this compound research.

A primary challenge lies in the development of efficient and scalable synthetic routes specifically for this compound. While methods for other isomers exist, the regioselective synthesis of the 8-bromo derivative can be complex and may result in mixtures of isomers that are difficult to separate. Overcoming this synthetic hurdle is critical for making this compound readily available for further research and application development. The synthesis of related compounds has highlighted challenges such as the need for harsh reaction conditions and the management of byproducts. acs.orgchemrxiv.org

The detailed characterization of the fundamental properties of this compound is an area that requires more attention. Comprehensive spectroscopic data, including detailed NMR, IR, and mass spectrometry analysis, are essential for confirming its structure and understanding its electronic and photophysical characteristics. youtube.comnptel.ac.inigntu.ac.inrsc.orgcore.ac.uk While some data exists for related compounds, specific and detailed information for the 8-bromo isomer is not widely available.

The exploration of the full application potential of this compound and its derivatives is still in its early stages. While initial studies have shown promise in areas like medicinal chemistry, there is a vast, unexplored landscape of potential applications in organic electronics. chemrxiv.org This includes their potential use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs), where the unique properties of sulfur-containing polycyclic aromatics are highly desirable. nih.govacs.org

Potential for Next-Generation Naphthothiophene-Based Functional Materials and Devices

The future of this compound research holds significant promise for the development of next-generation functional materials and devices. The unique combination of a polycyclic aromatic core, a heteroatom, and a reactive bromine handle makes it a highly attractive building block for materials scientists.

In the realm of organic electronics, the development of novel semiconductors based on the this compound scaffold is a particularly exciting prospect. By strategically modifying the molecule through the bromine atom, it may be possible to fine-tune its electronic properties, such as the HOMO/LUMO energy levels and charge carrier mobility. researchgate.net This could lead to the creation of high-performance materials for transistors, solar cells, and light-emitting diodes. acs.orgacs.org The synthesis of larger, π-extended systems incorporating the naphthothiophene unit is a promising direction for achieving enhanced electronic properties. acs.org

The potential for creating novel stimuli-responsive materials is another exciting avenue. The photophysical properties of naphthothiophenes can be sensitive to their environment, opening up possibilities for the development of sensors and molecular switches. nih.gov The introduction of specific functional groups via the bromine atom could be used to create materials that respond to light, heat, or chemical analytes.

In medicinal chemistry, the initial findings of antiproliferative activity for related naphthothiophene derivatives suggest that a more focused exploration of this compound analogues could lead to the discovery of new drug candidates. chemrxiv.org The bromine atom can be used to introduce a variety of pharmacologically relevant groups, allowing for the systematic optimization of biological activity.

Q & A

Q. What are the optimal synthetic routes for preparing 8-bromonaphtho[2,1-b]thiophene, and how can regioselectivity be controlled during bromination?

The synthesis of brominated naphthothiophenes often involves photocyclization of styrylthiophenes or direct bromination of the parent heterocycle. For example, photocyclization of (E,E)-styrylthiophenes under UV light yields naphtho[2,1-b]thiophene derivatives, which can subsequently undergo bromination at the 8-position using bromine or N-bromosuccinimide (NBS) in the presence of catalytic Lewis acids (e.g., FeBr₃). Regioselectivity is influenced by electronic effects: bromination favors the position with higher electron density, which can be predicted via DFT calculations of frontier molecular orbitals .

Q. How can UV-vis spectroscopy and TDDFT simulations be used to validate the electronic structure of this compound?

UV-vis spectra provide experimental absorption maxima, which can be correlated with TDDFT-simulated electronic transitions. For instance, the absorption band at ~350 nm in naphtho[2,1-b]thiophene derivatives corresponds to π→π* transitions localized on the fused aromatic system. TDDFT analysis of vertical excitations at the B3LYP/6-31+G(d,p) level helps identify contributions from specific molecular orbitals, confirming the impact of bromine substitution on the HOMO-LUMO gap .

Q. What analytical methods are recommended for purity assessment and structural elucidation of this compound?

  • HPLC-MS : Quantifies purity and detects byproducts.
  • X-ray crystallography : Resolves regiochemistry of bromination (e.g., 8- vs. 6-position).
  • ¹H/¹³C NMR : Chemical shifts at δ 7.8–8.2 ppm (aromatic protons) and δ 120–140 ppm (sp² carbons) confirm the fused thiophene backbone.
  • Elemental analysis : Validates bromine content (±0.3% error margin) .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions, and what catalysts optimize yields in Suzuki-Miyaura couplings?

The bromine atom serves as a leaving group in palladium-catalyzed cross-couplings. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ in THF/water (3:1) achieves >80% yield when coupled with arylboronic acids. Ni-catalyzed systems (e.g., NiCl₂ with phosphino-oxazoline ligands) are preferred for coupling with Grignard reagents, offering enantioselectivity in desymmetrization reactions (up to 95% ee) .

Q. What mechanistic insights explain contradictions in photocyclization outcomes for naphthothiophene derivatives?

Discrepancies in product distribution (e.g., naphtho[2,1-b]thiophene vs. naphtho[1,2-b]thiophene) arise from differences in excited-state dynamics. TDDFT simulations show that the regiochemical outcome is dictated by the geometry of the excited-state intermediate: planar conformers favor [2,1-b] fusion, while twisted geometries lead to [1,2-b] products. Solvent polarity and substituent steric effects further modulate these pathways .

Q. Can this compound be integrated into organic semiconductors, and how does bromination affect charge transport properties?

Bromination enhances electron affinity (EA) by stabilizing the LUMO, making the compound suitable for n-type semiconductors. Alkyl-substituted derivatives (e.g., 8-bromo-6-dodecylnaphtho[2,1-b]thiophene) exhibit improved solubility and film-forming ability. Spectroelectrochemical studies reveal stable radical formation at 1.55 V (vs. Ag/AgCl), with hole mobility values (µh) of ~0.1 cm²/V·s in OFET devices .

Q. What strategies mitigate challenges in synthesizing helicene derivatives from this compound?

Desymmetrization via Ni-catalyzed C–S bond cleavage of dinaphtho[2,1-b:10,20-d]thiophene enables the synthesis of axially chiral biaryl thiols. Chiral ligands (e.g., (R)-BINAP) induce enantioselectivity, while sequential Suzuki couplings with dibromo precursors yield sulfur-doped nanographenes with helicene substructures. Steric hindrance at the 8-position requires optimized reaction temperatures (60–80°C) to prevent dimerization .

Data Contradictions and Resolution

Q. Why do literature reports differ on the stability of radical species in substituted naphthothiophenes?

Electron-withdrawing groups (e.g., Br at C8) stabilize radical anions, whereas electron-donating groups (e.g., OMe at C6) destabilize them. For example, 8-bromo-6,7-dimethoxynaphtho[2,1-b]thiophene forms a persistent radical at 1.55 V, while the non-brominated analogue shows rapid decay. These discrepancies are resolved by comparing substituent effects via cyclic voltammetry and EPR spectroscopy .

Methodological Recommendations

  • Synthesis : Use NBS/FeBr₃ for regioselective bromination.
  • Characterization : Combine TDDFT with experimental UV-vis/NMR to validate electronic and structural models.
  • Applications : Leverage Ni/Pd catalysis for functionalization and explore spectroelectrochemistry for device-oriented studies .

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